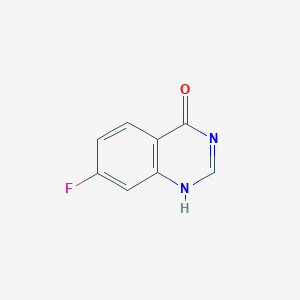

7-Fluoroquinazolin-4(3H)-one

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCORZHJVTZIZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426989 | |

| Record name | 7-Fluoroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-57-3 | |

| Record name | 7-Fluoroquinazolin-4(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoroquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-FLUOROQUINAZOLIN-4(3H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 7 Fluoroquinazolin 4 3h One

Established Synthetic Routes

A number of established synthetic strategies have been successfully employed for the synthesis of 7-fluoroquinazolin-4(3H)-one and its derivatives. These routes offer versatility in terms of starting materials and reaction conditions.

The cyclization of 2-aminobenzonitriles with a suitable one-carbon source, such as formamide (B127407), represents a direct approach to the quinazolin-4(3H)-one scaffold. In this method, 2-amino-4-fluorobenzonitrile (B1278219) serves as the key precursor. The reaction typically proceeds at elevated temperatures, where formamide acts as both the reactant and the solvent. The initial step involves the formylation of the amino group of 2-amino-4-fluorobenzonitrile by formamide. This is followed by an intramolecular cyclization, where the nitrile group is attacked by the newly formed formamido group, leading to the formation of the pyrimidine (B1678525) ring of the quinazolinone system. A subsequent tautomerization yields the stable this compound. While this method is conceptually straightforward, it often requires high temperatures and can sometimes lead to the formation of byproducts.

A one-pot method for the conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, which involves an initial reduction of the nitro group to an amino group, followed by reaction with formic acid. This suggests that the in situ generated 2-aminobenzonitrile (B23959) can readily undergo cyclization to the corresponding quinazolinone. clockss.org

A widely utilized and versatile method for the synthesis of quinazolin-4(3H)-ones involves the cyclization of 2-aminobenzamide (B116534) derivatives with various reagents that can provide the C2 carbon of the quinazolinone ring. For the synthesis of this compound, the starting material is 2-amino-4-fluorobenzamide (B111330).

One common approach is the reaction of 2-amino-4-fluorobenzamide with aldehydes. This reaction can be promoted by various catalysts and oxidizing agents. A green and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. This reaction utilizes fluorescein (B123965) as a photocatalyst and TBHP as an oxidant, proceeding under mild conditions without the need for a metal catalyst. ijarsct.co.innih.gov The reaction demonstrates good tolerance for a range of substituents on both the 2-aminobenzamide and the aldehyde.

Another established method is the reaction of 2-aminobenzamides with orthoesters. This acid-catalyzed condensation provides a straightforward route to 2-substituted quinazolin-4(3H)-ones. For the synthesis of the parent this compound, an orthoformate ester would be utilized. The reaction is typically carried out by refluxing the 2-aminobenzamide and the orthoester in a suitable solvent in the presence of an acid catalyst. nih.gov

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| 2-Aminobenzamides | Aldehydes | Fluorescein, TBHP, blue LED | 2-Substituted quinazolin-4(3H)-ones | Good to Excellent | ijarsct.co.innih.gov |

| 2-Aminobenzamides | Orthoesters | Acetic acid, reflux | 2-Substituted quinazolin-4(3H)-ones | - | nih.gov |

A direct and high-yielding synthesis of this compound involves the reaction of 2-amino-4-fluorobenzoic acid with formamidine (B1211174) acetate (B1210297). This method is a variation of the Niementowski quinazoline (B50416) synthesis. The reaction is typically carried out in a suitable solvent, such as ethylene (B1197577) glycol monomethyl ether, under reflux conditions. In this process, the formamidine acetate provides the N-C-N fragment that forms the pyrimidine ring. The amino group of the 2-amino-4-fluorobenzoic acid reacts with the formamidine, and subsequent intramolecular cyclization with the carboxylic acid group leads to the formation of the quinazolinone ring system. This method is particularly advantageous due to the ready availability of the starting materials and the generally clean reaction profile.

A synthetic method for 4-chloro-7-fluoro-6-nitro quinazoline starts with the reaction of 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether to produce 7-fluoro-4-hydroxy quinazoline (the tautomeric form of this compound). google.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 2-Amino-4-fluorobenzoic acid | Formamidine Acetate | Ethylene glycol monomethyl ether | Reflux | This compound |

A multi-step synthetic sequence starting from 2-amino-4-fluorobenzoic acid can also be employed to generate substituted 7-fluoroquinazolin-4(3H)-ones. While a direct cyclization with urea (B33335) to form the parent this compound is less common, a related pathway involves the initial formation of the quinazoline-2,4(1H,3H)-dione, which can then be chemically modified.

A more common route to introduce functionality at the 4-position involves the initial synthesis of this compound, followed by chlorination and subsequent nucleophilic substitution. For instance, this compound can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield 4-chloro-7-fluoroquinazoline. The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of substituents by reacting the 4-chloro intermediate with different nucleophiles, such as amines, alcohols, or thiols. This three-step sequence of cyclization, chlorination, and nucleophilic substitution provides a versatile platform for the synthesis of a diverse library of 4-substituted-7-fluoroquinazolines. nih.gov

The synthesis of 4-chloro-7-fluoro-6-nitro quinazoline has been reported starting from 2-amino-4-fluorobenzoic acid, which first forms 7-fluoro-4-hydroxy quinazoline. This intermediate is then nitrated and subsequently chlorinated. google.com

| Step | Starting Material | Reagents | Product |

| 1. Cyclization | 2-Amino-4-fluorobenzoic acid | Formamidine Acetate | This compound |

| 2. Chlorination | This compound | Thionyl chloride or Phosphorus oxychloride | 4-Chloro-7-fluoroquinazoline |

| 3. Nucleophilic Substitution | 4-Chloro-7-fluoroquinazoline | Various Nucleophiles (e.g., amines) | 4-Substituted-7-fluoroquinazolines |

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for the construction of complex heterocyclic systems, including fluorinated quinazolines. These methods offer improved efficiency, milder reaction conditions, and broader substrate scope compared to traditional methods.

For the synthesis of substituted 7-fluoroquinazolin-4(3H)-ones, palladium-catalyzed reactions can be employed to form key carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki cross-coupling reaction can be used to introduce aryl or heteroaryl substituents onto a pre-functionalized quinazoline core. This would typically involve a halogenated 7-fluoroquinazoline (B90720) derivative (e.g., a bromo- or iodo-substituted analog) reacting with a boronic acid in the presence of a palladium catalyst and a base.

A study on the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates utilized Suzuki cross-coupling reactions of bromo-substituted quinazolines with boronic acid pinacol (B44631) esters in the presence of a palladium catalyst. nih.govmdpi.com Such strategies can be adapted for the synthesis of functionalized 7-fluoroquinazoline derivatives.

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Suzuki Cross-Coupling | Bromo-substituted quinazolines, Boronic acid pinacol esters | Pd(dppf)Cl₂, Na₂CO₃, NBu₄Br | Aryl/heteroaryl-substituted quinazolines | nih.govmdpi.com |

The use of carbon dioxide (CO₂) as a C1 source in organic synthesis is a growing area of interest due to its abundance, non-toxicity, and potential as a renewable feedstock. While the reductive cyclization of o-aminobenzamides with CO₂ to form quinazolin-4(3H)-ones is a less commonly reported route, related transformations have been explored.

For instance, the carboxylative cyclization of 2-aminobenzonitriles with CO₂, often facilitated by a base or a catalyst, has been shown to produce quinazoline-2,4(1H,3H)-diones. This reaction involves the initial formation of a carbamate (B1207046) from the amino group and CO₂, followed by an intramolecular cyclization onto the nitrile group. To arrive at the quinazolin-4(3H)-one, a subsequent reduction or modification of the 2-oxo group would be necessary. The direct reductive cyclization of an o-aminobenzamide with CO₂ to a quinazolin-4(3H)-one remains a challenging yet potentially green synthetic pathway that is an area of ongoing research.

One-Pot Synthesis Approaches

| Starting Materials | Reagents/Catalyst | Key Features | Reference |

| 2-amino-N-methoxybenzamides, Aldehydes | Acetic Acid (AcOH) | High yields, oxidant-free, metal-free | researchgate.net |

| Anthranilamides, Aldehydes | Iodine (I2) | Moderate to excellent yields | researchgate.net |

| Isatoic anhydride, Amine, Aldehyde | Iodine (I2) | Three-component condensation | researchgate.net |

Environmentally Benign (Green Chemistry) Synthetic Approaches

In line with the principles of green chemistry, several eco-friendly methods for the synthesis of quinazolin-4(3H)-ones have been developed. These approaches prioritize the use of non-hazardous materials, renewable energy sources, and environmentally friendly solvents.

Visible light, for example, has been utilized as a clean and renewable energy source for the metal-catalyst-free synthesis of quinazolin-4(3H)-ones. nih.gov One such method involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes, using fluorescein as a photocatalyst in the presence of tert-Butyl hydroperoxide (TBHP). nih.gov This approach demonstrates good functional group tolerance and provides the desired products in good to excellent yields. nih.gov

Another green strategy involves the oxidative cleavage of olefins. An efficient and selective oxidative procedure for synthesizing quinazolinones from readily available o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions. mdpi.com This method is noted for its sustainable operation and use of a green solvent. mdpi.com Furthermore, the use of ionic liquids (ILs) or ionic liquid-water solvent systems provides an eco-friendly medium for the cyclocondensation of anthranilamides and aldehydes without requiring an additional catalyst. rsc.org

| Method | Key Reagents/Conditions | Advantages | Reference |

| Photocatalysis | Visible light, Fluorescein, TBHP | Renewable energy, metal-free | nih.gov |

| Oxidative Olefin Cleavage | o-aminobenzamides, Styrenes, TBHP | Metal-free, catalyst-free, green solvent | mdpi.com |

| Ionic Liquid-Mediated Synthesis | Ionic Liquid (IL) or IL-water | Catalyst-free, eco-friendly solvent | rsc.org |

Derivatization and Functionalization Reactions

The this compound scaffold can be further modified through various derivatization and functionalization reactions to generate a library of compounds with potentially diverse biological activities.

Nitration to 7-Fluoro-6-nitroquinazolin-4(3H)-one

The nitration of this compound is a key reaction for introducing a nitro group onto the quinazolinone ring, which can then serve as a handle for further functionalization. This reaction is typically carried out using a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃).

The procedure involves adding this compound to the acidic mixture and heating the reaction. nih.gov In a specific reported procedure, the mixture was heated at 373 K (100 °C) for one hour. nih.gov The crude product, 7-Fluoro-6-nitroquinazolin-4(3H)-one, is obtained by pouring the reaction mixture onto ice water, causing the product to precipitate. nih.gov This derivative is a key intermediate in the synthesis of various multi-kinase inhibitors. nih.govresearchgate.net The resulting compound, C₈H₄FN₃O₃, has a planar quinazolinone unit, with the nitro group being slightly twisted from the mean plane of the ring system. nih.govnih.gov

| Reactant | Reagents | Temperature | Time | Product |

| This compound | Conc. H₂SO₄, Fuming HNO₃ | 373 K (100 °C) | 1 hour | 7-Fluoro-6-nitroquinazolin-4(3H)-one |

Oxidation Reactions

The quinazolinone ring system can undergo various oxidation reactions, often leading to more complex heterocyclic structures. While specific oxidation of the 7-fluoro-4(3H)-one parent compound is not detailed in the provided sources, related structures demonstrate the reactivity of the scaffold. For instance, 2-(3-butenyl)quinazolin-4(3H)-ones can undergo a regioselective oxidative cyclization initiated by bis(trifluoroacetoxy)iodobenzene (PIFA). beilstein-journals.org This reaction proceeds with high regioselectivity as a 5-exo-trig cyclization to yield 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones in good yields. beilstein-journals.org The reaction conditions were optimized, finding that using 2.5 equivalents of the oxidant in 2,2,2-trifluoroethanol (B45653) (TFE) at 0 °C for 24 hours led to full conversion of the starting material. beilstein-journals.org Such oxidative transformations highlight the potential for elaborating the quinazolinone core into more complex, fused systems.

Reduction Reactions

Reduction reactions are crucial for transforming functional groups on the quinazolinone scaffold. A common and important transformation is the reduction of a nitro group, such as in 7-fluoro-6-nitroquinazolin-4(3H)-one, to an amino group. This amino derivative can then be used in a variety of subsequent coupling and condensation reactions to build more complex molecules. Although a specific protocol for the reduction of 7-fluoro-6-nitroquinazolin-4(3H)-one was not found in the search results, standard nitro-to-amine reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid, are commonly employed for this type of transformation on aromatic nitro compounds. These methods are generally high-yielding and tolerant of many other functional groups.

Nucleophilic Substitution Reactions at the 7-Position

The fluorine atom at the 7-position of the quinazolinone ring is a site for potential nucleophilic aromatic substitution, allowing for the introduction of various substituents. However, direct substitution on the fluoro-quinazolinone was not detailed. Instead, analogous chemistry on the related 7-bromo-4-chloroquinoline (B1278252) highlights powerful methods for functionalizing this position. Metal-assisted coupling reactions are particularly effective for this purpose. nih.gov These include:

Ullmann coupling: Used to generate diaryl ether linkages.

Suzuki coupling: Employed to form biaryl structures.

Negishi coupling: Utilized for creating alkylaryl substitutions.

These coupling reactions allow for the systematic variation of the size, hydrogen-bonding capabilities, electrostatics, and hydrophobicity at the 7-position, firmly establishing which types of substitutions are tolerated. nih.gov This strategic diversification is crucial in medicinal chemistry for optimizing the pharmacological properties of lead compounds.

Synthesis of 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one Derivatives

A key intermediate in the elaboration of the this compound core is 2-chloromethyl-7-fluoroquinazolin-4(3H)-one. An effective one-step synthesis for this class of compounds has been described, utilizing ortho-anthranilic acids as starting materials. mdpi.comresearchgate.netnih.gov Specifically, 2-chloromethyl-7-fluoroquinazolin-4(3H)-one can be prepared from 4-fluoro-2-aminobenzoic acid. mdpi.com

The general procedure involves the reaction of the appropriately substituted anthranilic acid with chloroacetyl chloride. This reaction directly yields the 2-chloromethyl-4(3H)-quinazolinone structure. The resulting product is typically a solid that can be purified by crystallization. mdpi.com

Below is a table summarizing the key aspects of this synthesis:

| Starting Material | Reagent | Product | Key Features |

| 4-Fluoro-2-aminobenzoic acid | Chloroacetyl chloride | 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one | One-step synthesis; provides a key intermediate for further functionalization. mdpi.com |

Characterization of 2-chloromethyl-7-fluoroquinazolin-4(3H)-one reveals a white solid with a melting point of 247-249 °C. mdpi.com Spectroscopic data, including ¹H-NMR and ¹³C-NMR, confirm the structure, and mass spectrometry provides the expected molecular ion peak. mdpi.com This intermediate is valuable as it allows for nucleophilic substitution reactions at the chloromethyl group, enabling the introduction of a wide variety of substituents at the 2-position of the quinazolinone ring. researchgate.net

Formation of 4-Anilinoquinazoline (B1210976) Derivatives

The conversion of this compound derivatives into 4-anilinoquinazolines is a critical transformation, as the 4-anilinoquinazoline scaffold is a well-established pharmacophore in numerous kinase inhibitors. researchgate.net The synthesis of these derivatives typically proceeds through a two-step sequence starting from a 2-chloromethyl-7-fluoroquinazolin-4(3H)-one intermediate. mdpi.comresearchgate.net

The first step involves the chlorination of the 4-oxo group. A mixture of the 2-chloromethyl-7-fluoroquinazolin-4(3H)-one in a suitable solvent like anhydrous toluene (B28343) is treated with a base such as N,N-diisopropylethylamine (DIPEA) and then with a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comresearchgate.net This reaction converts the 4-oxo group into a 4-chloro substituent, creating a reactive intermediate. mdpi.com

In the second step, this intermediate is reacted with an appropriate aniline (B41778) derivative in a solvent such as isopropanol. mdpi.comresearchgate.net The aniline displaces the 4-chloro group via a nucleophilic aromatic substitution reaction to yield the desired 4-anilinoquinazoline derivative. mdpi.com This method allows for the synthesis of a diverse library of compounds by varying the aniline component. nih.gov

A summary of the reaction conditions is provided in the table below:

| Starting Material | Reagents | Product | Reaction Type |

| 2-Chloromethyl-7-fluoroquinazolin-4(3H)-one | 1. POCl₃, DIPEA, Toluene2. Substituted Aniline, Isopropanol | 4-Anilino-2-(chloromethyl)-7-fluoroquinazoline derivative | Nucleophilic Aromatic Substitution |

N-Alkylation Reactions

N-alkylation of the quinazolinone ring system is a common strategy to introduce structural diversity and modulate the physicochemical properties of the molecule. The quinazolin-4(3H)-one scaffold possesses two potential sites for alkylation: the N1 and N3 positions. The regioselectivity of the alkylation can be influenced by several factors, including the nature of the substrate, the alkylating agent, the base, and the reaction conditions. juniperpublishers.commedcraveonline.combeilstein-journals.org

Generally, alkylation of quinazolin-4(3H)-ones with alkyl halides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) tends to favor N-alkylation. juniperpublishers.com For instance, the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) under these conditions resulted in the formation of the N-alkylation product with a high yield. juniperpublishers.com The specific regioselectivity (N1 vs. N3) can be influenced by steric and electronic effects of substituents on the quinazoline ring. beilstein-journals.org In some cases, O-alkylation can occur, but N-alkylation is often the predominant pathway for quinazolin-4(3H)-ones. nih.gov

The choice of base and solvent system can be critical in directing the outcome of the reaction. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be an effective system for achieving N1-selective alkylation in some heterocyclic systems. beilstein-journals.org

| Reaction Type | Reagents & Conditions | Product | Key Considerations |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-alkylated this compound | Regioselectivity (N1 vs. N3) is a key factor. juniperpublishers.combeilstein-journals.org |

| N-Alkylation | Alkyl halide, NaH, THF | N-alkylated this compound | Can provide different regioselectivity compared to other base/solvent systems. beilstein-journals.org |

Condensation Reactions

Condensation reactions are fundamental to the construction of the quinazolin-4(3H)-one core. A widely used method involves the condensation of 2-aminobenzamides with aldehydes. nih.govrsc.org This approach offers a straightforward route to a variety of substituted quinazolinones.

A green and efficient method has been developed for this synthesis using visible light-induced condensation cyclization. nih.govrsc.org In this method, a 2-aminobenzamide and an aldehyde react in the presence of a photocatalyst, such as fluorescein, and an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This reaction proceeds under mild conditions and tolerates a broad range of substrates, affording the desired quinazolin-4(3H)-ones in good to excellent yields without the need for a metal catalyst. nih.govrsc.org

The general reaction is as follows:

This method represents a significant advancement in the synthesis of quinazolinones, offering an environmentally benign alternative to traditional methods that may require harsh conditions or metal catalysts.

Cyclization Reactions for Heterocycle Formation

Cyclization is the key step in forming the bicyclic quinazolinone system and can also be employed to build more complex fused heterocyclic structures. Various cyclization strategies have been developed for the synthesis of quinazolinones and related heterocycles.

One common approach is the thermal or acid-catalyzed cyclization of an appropriately substituted precursor. For example, the synthesis of fused deazapurine heterocycles, which share a similar bicyclic core, can be achieved through the thermal cyclization of 5-aryl-6-azidopyrimidines via nitrene formation. nih.gov

Another powerful strategy involves dipolar cyclization reactions. mdpi.com These reactions can be used to construct functionalized heterocyclic compounds efficiently. For instance, a (4+1) cyclization reaction has been demonstrated using pyridinium (B92312) 1,4-zwitterions with propiolic acid derivatives to furnish indolizines. While not directly applied to this compound, these advanced cyclization methods highlight the potential for developing novel synthetic routes to complex quinazolinone-based heterocycles.

Industrial Production Methods and Scale-Up Considerations

While specific industrial production methods for this compound are not extensively detailed in publicly available literature, general principles of process scale-up for pharmaceutical manufacturing are applicable. amazonaws.com The transition from laboratory-scale synthesis to pilot plant and full-scale production requires careful consideration of several factors to ensure safety, efficiency, and product quality. researchgate.netfda.gov

Key considerations for the scale-up of quinazolinone synthesis include:

Route Selection: The synthetic route chosen for industrial production must be robust, cost-effective, and environmentally friendly. researchgate.net Routes that utilize readily available starting materials and avoid hazardous reagents or extreme reaction conditions are preferred.

Process Optimization: Reaction parameters such as temperature, pressure, reaction time, and stoichiometry must be optimized for large-scale production. researchgate.net This often involves detailed kinetic studies and process modeling.

Equipment: The choice of reactors and other processing equipment is crucial. Geometric similarity between laboratory and production-scale equipment can help in achieving consistent results. amazonaws.com

Safety: A thorough hazard analysis must be conducted to identify and mitigate any potential safety risks associated with the process, such as exothermic reactions or the handling of flammable or toxic materials. researchgate.net

Purification: The method of purification, such as crystallization or chromatography, must be scalable and efficient to provide the final product with the required purity. researchgate.net

Regulatory Compliance: The entire manufacturing process must comply with Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final product. fda.gov

For a compound like this compound, a practical and scalable route would likely involve a multi-step synthesis where each step is optimized for high yield and purity, and all intermediates are well-characterized solids that can be easily isolated. researchgate.net

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the reaction mechanisms involved in the synthesis of quinazolinones and their derivatives. acs.orgnih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netnih.gov These studies provide detailed insights into the electronic structure of reactants, intermediates, and transition states, which helps in understanding reaction pathways, predicting product selectivity, and designing more efficient synthetic routes. acs.orgnih.gov

For the synthesis of quinazolinones, computational studies can be used to:

Investigate Reaction Pathways: DFT calculations can map out the potential energy surface of a reaction, identifying the most favorable pathway and the structures of key intermediates and transition states. acs.orgnih.gov For example, in radical cascade cyclizations to form fused quinazolinones, DFT calculations have been used to elucidate the radical reaction mechanism. acs.orgnih.gov

Predict Reactivity and Selectivity: By calculating the energies of different possible products and transition states, computational models can predict the regioselectivity and stereoselectivity of a reaction. mdpi.com

Understand Catalyst Activity: In metal-catalyzed reactions, computational studies can shed light on the role of the catalyst in activating substrates and facilitating bond formation. mdpi.com

Analyze Molecular Properties: DFT can be used to calculate various molecular properties such as bond lengths, bond angles, and electronic charge distributions, which can be correlated with experimental data to validate the proposed mechanism. mdpi.comresearchgate.net

Recent studies have employed DFT to investigate the synthesis of various quinazolinone derivatives, providing a deeper understanding of the underlying reaction mechanisms. nih.govnih.gov These computational insights are crucial for the rational design of new synthetic methodologies and the optimization of existing ones. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of 7 Fluoroquinazolin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of 7-fluoroquinazolin-4(3H)-one and its derivatives by mapping the chemical environments of magnetically active nuclei.

The ¹H NMR spectrum of the quinazolinone core is characterized by distinct signals for the aromatic protons and the N-H proton. In derivatives of this compound, the proton signals are influenced by the nature and position of substituents.

For instance, the spectrum of 2-ethyl-7-fluoroquinazolin-4(3H)-one in Chloroform-d shows a broad singlet for the N-H proton at approximately δ 11.87 ppm. rsc.org The aromatic protons appear in the downfield region, with the H-5 proton showing as a doublet of doublets at δ 8.29 ppm due to coupling with the adjacent fluorine and H-6 proton. The H-6 and H-8 protons also exhibit characteristic multiplets. For example, the H-6 proton appears as a doublet of doublets at δ 7.36 ppm, and the H-8 proton as a multiplet around δ 7.19 ppm. rsc.org The presence of an ethyl group at the C-2 position gives rise to a quartet and a triplet in the upfield region. rsc.org

In another example, 2-chloromethyl-7-fluoroquinazolin-4(3H)-one in DMSO-d6 displays a broad singlet for the N-H proton at δ 12.72 ppm. The aromatic protons H-5, H-6, and H-8 show complex splitting patterns in the range of δ 7.42-8.18 ppm.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

| 2-ethyl-7-fluoroquinazolin-4(3H)-one rsc.org | Chloroform-d | 11.87 (brs, 1H, NH), 8.29 (dd, J=8.8, 6.1 Hz, 1H, H-5), 7.36 (dd, J=9.8, 2.4 Hz, 1H, H-6), 7.19 (m, 1H, H-8), 2.83 (q, J=7.6 Hz, 2H, -CH₂-), 1.44 (t, J=7.6 Hz, 3H, -CH₃) |

| [3-(2-Bromoethyl)-7-fluoroquinazolin-4(3H)-one] rsc.org | CDCl₃ | 8.45 (s, 1H, H-2), 8.24 (dd, J=8.3, 6.7 Hz, 1H, H-5), 7.47 (dd, 2H, H-6, H-8), 4.39 (t, 2H, J=6.2 Hz, N-CH₂-), 3.85 (t, 2H, J=6.2 Hz, -CH₂-Br) |

Note: Data presented is for derivatives and is intended to be representative of the core structure's spectral features.

The ¹³C NMR spectrum provides valuable information on the carbon framework of the molecule. The carbonyl carbon (C-4) of the quinazolinone ring typically resonates at a low field, around δ 160-164 ppm. The carbon atom bearing the fluorine (C-7) exhibits a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated aromatic compounds.

In 2-ethyl-7-fluoroquinazolin-4(3H)-one, the C-7 carbon appears as a doublet at δ 166.8 ppm with a large C-F coupling constant of approximately 253.2 Hz. rsc.org Other aromatic carbons also show smaller couplings to the fluorine atom. For example, C-5 and C-8 often display ²JCF and ³JCF couplings, respectively. The carbons of the pyrimidine (B1678525) ring, C-2 and C-8a, are also observed at distinct chemical shifts. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

| Compound | Solvent | Chemical Shift (δ ppm) and Coupling Constant (J Hz) |

| 2-ethyl-7-fluoroquinazolin-4(3H)-one rsc.org | Chloroform-d | 166.8 (d, J = 253.2 Hz, C-7), 163.1 (C-4), 158.8 (C-2), 129.0 (d, J = 10.8 Hz, C-5), 117.2 (C-8a), 115.3 (d, J = 23.3 Hz, C-6), 112.6 (d, J = 21.8 Hz, C-8), 29.1 (-CH₂-), 11.3 (-CH₃) |

Note: Data presented is for a derivative and is intended to be representative of the core structure's spectral features.

¹⁹F NMR is a powerful technique for directly observing the fluorine atom. Organofluorine compounds exhibit a wide range of chemical shifts. For this compound derivatives, a single resonance is expected for the fluorine atom at the C-7 position. The chemical shift provides information about the electronic environment of the fluorine atom.

For 2-ethyl-7-fluoroquinazolin-4(3H)-one, the ¹⁹F NMR spectrum shows a signal at approximately δ -102.4 ppm. rsc.org For another related compound, 2-chloro-7-fluoroquinazolin-4-amine, a singlet is reported near δ -110 ppm, confirming the fluorine substitution. The broad chemical shift range in ¹⁹F NMR helps to resolve individual fluorine-containing functional groups, and the coupling with neighboring protons (¹H-¹⁹F coupling) can provide further structural insights. icpms.czazom.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular weight is 164.14 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

In the ESI-MS spectrum of derivatives, the molecular ion peak [M+H]⁺ is typically observed. For example, the HRMS (TOF) of [3-(2-bromoethyl)-7-fluoroquinazolin-4(3H)-one] showed a found mass of 270.9880 for the [M+H]⁺ ion, which is consistent with the calculated mass of 270.9804 for the formula C₁₀H₈BrFN₂O. rsc.org Similarly, the ESI-MS of another derivative showed an [M+H]⁺ peak at m/z 259, corresponding to the molecular formula C₁₃H₁₁FN₄O. rsc.org

Table 3: Representative Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| [3-(2-Bromoethyl)-7-fluoroquinazolin-4(3H)-one] rsc.org | HRMS (TOF) | 270.9804 | 270.9880 |

| 3-((1H-imidazol-1-yl)ethyl)-7-fluoroquinazolin-4(3H)-one rsc.org | HRMS (TOF) | 259.0917 | 259.0994 |

Note: Data presented is for derivatives and is intended to be representative of the core structure's spectral features.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound and its derivatives shows several key absorption bands.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the amide group is typically observed in the region of 1650-1680 cm⁻¹. rsc.org The C=N stretching of the quinazoline (B50416) ring appears around 1605-1610 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1480-1525 cm⁻¹ region. rsc.org The N-H stretching vibration usually appears as a broad band in the region of 3200-3600 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for the this compound Scaffold

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3200-3600 | Amide N-H |

| Ar-H Stretch | ~3100 | Aromatic C-H |

| C=O Stretch | ~1650-1680 | Amide Carbonyl |

| C=N Stretch | ~1605-1610 | Imine |

| C=C Stretch | ~1480-1525 | Aromatic Ring |

Note: The values are approximate and based on data from derivatives. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is dependent on the chromophores present in the molecule.

The quinazolinone ring system is a chromophore that absorbs in the UV region. The UV absorption spectra of quinazolinone derivatives are often studied to understand their interaction with biological macromolecules like DNA and proteins. rsc.orgrsc.org For example, the UV absorption spectrum of a this compound derivative was used to investigate its binding to calf thymus DNA, showing changes in the absorption intensity and wavelength upon interaction. rsc.org Typically, aromatic and heterocyclic systems like quinazolinones exhibit multiple absorption bands corresponding to π → π* and n → π* transitions. The exact λ_max values are influenced by the solvent and the substituents on the quinazolinone ring. libretexts.org

X-Ray Crystallography and Crystal Structure Analysis

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering unequivocal structural proof.

A detailed single-crystal X-ray diffraction study has been conducted on 7-fluoro-6-nitroquinazolin-4(3H)-one, a key derivative. nih.govresearchgate.net The analysis revealed that the compound crystallizes in a triclinic system with the space group P1. nih.gov The quinazolinone ring system is essentially planar, with the nitro group being slightly twisted from this plane. nih.govresearchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯N, and C—H⋯O interactions, which dictate the molecular packing in the solid state. nih.govresearchgate.netiucr.org

The key crystallographic parameters for 7-fluoro-6-nitroquinazolin-4(3H)-one are summarized in the table below. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a (Å) | 5.6360 (11) |

| b (Å) | 8.409 (2) |

| c (Å) | 8.674 (2) |

| α (°) | 79.38 (3) |

| β (°) | 89.23 (3) |

| γ (°) | 83.83 (3) |

| Volume (ų) | 401.70 (16) |

| Z (Molecules/unit cell) | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor | 0.050 |

Data sourced from a study on 7-fluoro-6-nitroquinazolin-4(3H)-one. nih.goviucr.org

These data are fundamental for understanding the molecule's precise geometry and supramolecular assembly. For many novel quinazolinone derivatives, X-ray crystallography serves as the ultimate tool for structural confirmation, especially for resolving complex stereochemical features. urfu.ru

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. It serves as a crucial check for the purity and empirical formula of a synthesized molecule. The experimentally determined percentages of elements are compared against the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. nih.govactascientific.com

This method is routinely employed in the characterization of new quinazolinone derivatives. dergipark.org.trresearchgate.netijpsr.com For instance, in the synthesis of novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, elemental analysis was used alongside spectral data to confirm the final structures. nih.gov

The table below shows representative elemental analysis data for a synthesized quinazolinone derivative, demonstrating the typical correlation between calculated and found values.

| Compound | Formula | Analysis | %C | %H | %N |

| 2-(5-((5-bromo-1H-indol-3-yl)methyl)- | C₂₃H₂₂BrN₅OS | Calcd. | 55.65 | 4.47 | 14.11 |

| 1,3,4-thiadiazol-2-ylamino)-3-cyclohexyl- | Found | 55.29 | 4.47 | 13.77 | |

| 2-methylquinazolin-4(3H)-one | |||||

| 6,8-diiodo-2-methyl-3-(4-sulfamoyl- | C₁₅H₁₁I₂N₃O₃S | Calcd. | 31.77 | 1.95 | 7.41 |

| phenyl)quinazolin-4(3H)-one | Found | 31.61 | 1.81 | 7.29 | |

| 4-((2-((4-bromobenzyl)(ethyl)amino)- | C₂₃H₁₇BrClN₃O₃ | Calcd. | 55.39 | 3.44 | 8.42 |

| methyl)-6-chloro-4-oxoquinazolin-3(4H)-yl) | Found | 55.36 | 3.41 | 8.34 | |

| benzoic acid |

Data sourced from studies on various quinazolinone derivatives. nih.govactascientific.comdergipark.org.tr

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. They are vital for monitoring reaction progress, isolating final products, and, most importantly, assessing the purity of synthesized compounds like this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and widely used technique for monitoring the progress of chemical reactions and for the initial assessment of product purity. mdpi.comrsc.orgscispace.com The separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). researchgate.net The purity of a sample can be qualitatively assessed by the presence of a single spot on the TLC plate after development and visualization under UV light. mdpi.comresearchgate.net The Rf (retention factor) value, the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system. actascientific.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and precise analytical technique for purity determination and quantitative analysis. researchgate.netindianchemicalsociety.comsnmjournals.org A solution of the sample is passed through a column packed with a stationary phase under high pressure. The components are separated based on their differential interactions with the stationary phase and are detected as they elute from the column. mdpi.com

For quinazolinone derivatives, reversed-phase HPLC (RP-HPLC) is commonly used, often with a C18 column. researchgate.net The purity of the compound is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all peaks in the chromatogram. indianchemicalsociety.com Purity levels exceeding 99% are often achievable and verifiable with this method. indianchemicalsociety.comsnmjournals.org HPLC analysis has been successfully employed to determine the stability and homogeneity of new quinazoline derivatives in solution over time. researchgate.net For example, the purity of novel quinazolinone-thiadiazole hybrids was confirmed by HPLC analysis. nih.gov

Theoretical and Computational Studies of 7 Fluoroquinazolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Fluoroquinazolin-4(3H)-one at the atomic level. These methods are used to predict molecular structure, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of quinazolinone derivatives. scirp.orgphyschemres.org By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, DFT studies can predict the molecule's reactivity and stability. physchemres.orgajchem-a.com For instance, the energy gap between HOMO and LUMO is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. physchemres.org

DFT calculations have been employed to:

Optimize the molecular geometry of quinazolinone derivatives to their lowest energy state. scirp.org

Calculate vibrational spectra to aid in the interpretation of experimental infrared (IR) and Raman data.

Determine various quantum chemical parameters that correlate with the molecule's stability and reactivity. physchemres.org

Table 1: Key Parameters from DFT Studies of Quinazolinone Derivatives

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. physchemres.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. physchemres.org |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to the chemical reactivity and stability of the molecule. physchemres.org |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. physchemres.org |

| Hardness (η) | Resistance to change in electron distribution | A larger value indicates greater stability. physchemres.org |

| Softness (σ) | Reciprocal of hardness | A larger value indicates higher reactivity. physchemres.org |

This table is generated based on data from studies on quinazolinone derivatives and provides a conceptual framework.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the context of this compound and its derivatives, MEP analysis helps to:

Identify the most likely sites for hydrogen bonding and other non-covalent interactions with biological receptors. researchgate.net

Understand how substituents on the quinazolinone ring influence the molecule's electrostatic potential and, consequently, its biological activity.

The nitrogen atoms of the quinazolinone ring and the oxygen of the carbonyl group are typically identified as regions of negative electrostatic potential, making them potential sites for electrophilic attack. ajchem-a.com

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict the interaction between a small molecule (ligand), such as a this compound derivative, and a biological macromolecule (receptor), typically a protein or enzyme. nih.govnih.gov These studies are instrumental in understanding the mechanism of action of drugs and in the rational design of new, more potent inhibitors.

Docking simulations can predict:

The preferred binding orientation of the ligand within the active site of the receptor.

The binding affinity, often expressed as a docking score, which estimates the strength of the interaction. nih.gov

The specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For example, molecular docking studies have been used to investigate the binding of fluoroquinazolinone derivatives to the active sites of enzymes like epidermal growth factor receptor (EGFR) kinase and tubulin, providing insights into their potential anticancer activity. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for optimal activity. acs.orgnih.gov

Key findings from SAR studies on quinazolinone derivatives include:

The importance of the quinazoline (B50416) scaffold as a privileged structure in medicinal chemistry. nih.gov

The significant influence of substituents at various positions on the quinazoline ring on the compound's biological activity. For example, substitutions at the 2, 6, and 7-positions have been shown to modulate the anticancer and anticholinesterase activities of quinazolinone derivatives.

The introduction of a fluorine atom can enhance metabolic stability and binding affinity. researchgate.net

Table 2: SAR Insights for Quinazolinone Derivatives

| Position of Substitution | Impact on Biological Activity | Example of Favorable Substituent |

|---|---|---|

| Position 2 | Can be modified to enhance various activities. | Phenyl groups, heterocyclic rings. |

| Position 3 | Modifications can influence potency and selectivity. | Benzylideneamino groups. nih.gov |

| Position 6 | Electron-donating groups can be favorable. acs.org | Methoxy groups. acs.org |

| Position 7 | Fluorine substitution can improve metabolic stability and binding. | Fluorine. |

This table summarizes general trends observed in SAR studies of quinazolinone derivatives.

Theoretical Studies on Metabolic Stability and Lipophilicity

Theoretical and computational methods are increasingly used to predict the pharmacokinetic properties of drug candidates, including their metabolic stability and lipophilicity, in the early stages of drug discovery. researchgate.netif-pan.krakow.pl

Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes is a critical parameter. if-pan.krakow.pl The introduction of a fluorine atom, as in this compound, is a common strategy to block potential sites of metabolism and thereby increase the metabolic stability and in vivo half-life of a drug. researchgate.net Computational models can help predict the most likely sites of metabolism on a molecule.

Lipophilicity: This property, often expressed as logP, influences a drug's absorption, distribution, and ability to cross cell membranes. The presence of a fluorine atom can significantly affect a molecule's lipophilicity. ontosight.airesearchgate.net Computational tools can provide estimates of logP for novel compounds, guiding the selection of candidates with optimal pharmacokinetic profiles.

Biological and Medicinal Applications of 7 Fluoroquinazolin 4 3h One Derivatives

Anticancer Activity

The 7-fluoroquinazolin-4(3H)-one scaffold has proven to be a versatile backbone for the design of potent anticancer agents. Its derivatives have demonstrated a wide range of activities against various cancer types, attributable to several key mechanisms.

Inhibition of Kinases (e.g., EGFR, Raf Kinase, Tyrosine Kinases)

Derivatives of this compound have been extensively investigated as inhibitors of various kinases that play crucial roles in cancer cell signaling pathways. The unique structural features of this scaffold allow for modifications that enhance efficacy and selectivity. researchgate.net

EGFR Inhibition: Certain quinazolin-4(3H)-one derivatives have been shown to exert potent growth-inhibitory effects on lung cancer cell lines by binding to the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov The 4-anilinoquinazoline (B1210976) scaffold is a critical component for EGFR inhibition, ensuring significant binding affinity with the receptor. nih.gov Allosteric inhibitors based on a quinazolinone core have been developed as fourth-generation EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC), demonstrating activity against resistance mutations. nih.gov

Raf Kinase Inhibition: The 7-fluoro-6-nitroquinazolin-4(3H)-one derivative serves as a key intermediate in the production of several multi-targeted Raf kinase inhibitors. nih.gov Optimization of aryl urea (B33335) RAF inhibitors has led to the identification of a pan-RAF inhibitor featuring a fluoroquinazolinone hinge-binding motif. researchgate.net Strategic placement of a fluorine atom on the quinazolinone ring can enhance kinase selectivity. researchgate.net

Tyrosine Kinase Inhibition: A variety of quinazolin-4(3H)-one derivatives have been synthesized and evaluated as potential multiple tyrosine kinase inhibitors. nih.govnih.gov Some of these compounds have shown potent inhibitory activity against a panel of tyrosine kinases including CDK2, HER2, and VEGFR2, in addition to EGFR. nih.govnih.gov For instance, certain derivatives act as ATP competitive type-I inhibitors against EGFR kinase. nih.gov

Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives

| Derivative | Target Kinase(s) | Activity (IC50) | Reference |

|---|---|---|---|

| 7-Fluoro-6-nitroquinazolin-4(3H)-one intermediate | Raf Kinase | Intermediate for multi-targeted inhibitors | nih.gov |

| Fluoroquinazolinone aryl urea derivative | pan-RAF | Not specified | researchgate.net |

| Quinazolin-4(3H)-one derivative 2i | CDK2, HER2, EGFR | Not specified | nih.govnih.gov |

| Quinazolin-4(3H)-one derivative 3i | CDK2, HER2, EGFR | Not specified | nih.govnih.gov |

Tumor Reduction in Xenograft Models (e.g., NSCLC)

The in vivo efficacy of this compound derivatives has been demonstrated in preclinical xenograft models. A notable example is a 5-fluoro-4-(3H)-quinazolinone aryl urea pan-RAF inhibitor, which, in combination with a MEK inhibitor, showed significant tumor growth inhibition in a KRAS mutant xenograft mouse model. researchgate.net While this highlights the potential of the fluoroquinazolinone scaffold, further studies on 7-fluoro specific derivatives are ongoing. Novel quinazoline (B50416) derivatives have also shown in vivo antitumor efficacy in NCI-H1975 mice xenografts for lung cancer. nih.gov

Selective Cytotoxicity against Cancer Cell Lines

Derivatives of this compound have exhibited selective cytotoxicity against a range of human cancer cell lines. This selectivity is a crucial aspect of modern anticancer drug development, aiming to maximize efficacy while minimizing off-target effects.

Research has shown that these compounds are active against cell lines from various cancer types, including:

Breast Cancer: MCF-7 and MDA-MBA-231 researchgate.net

Lung Cancer: NCI-H460 (NSCLC) nih.gov

Ovarian Cancer: A2780 nih.govnih.gov

Leukemia, Colon, CNS, Melanoma, and Renal Cancer researchgate.net

For example, a series of quinazolin-4(3H)-one derivatives showed cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines that was 2- to 30-fold and 4- to 87-fold more potent than the positive control lapatinib, respectively. nih.govnih.gov Another study reported a new fluoroquinazolinone derivative with an IC50 value of 0.44 ± 0.01 µM against the MCF-7 cell line, which was superior to the reference drug erlotinib. researchgate.net

Table 2: Cytotoxic Activity of Selected this compound Derivatives against Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

|---|---|---|---|

| Compound 6d | NCI-H460 (NSCLC) | GI50 = 0.789 | nih.gov |

| Compound 3j | MCF-7 (Breast) | IC50 = 0.20 ± 0.02 | nih.govnih.gov |

| Compound 3g | A2780 (Ovarian) | IC50 = 0.14 ± 0.03 | nih.gov |

| Derivative G | MCF-7 (Breast) | IC50 = 0.44 ± 0.01 | researchgate.net |

| Derivative E | MDA-MBA-231 (Breast) | IC50 = 0.43 ± 0.02 | researchgate.net |

Role as a Lead Structure for Anticancer Drug Development

The this compound core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for the development of a wide array of therapeutic agents. escholarship.orgnih.govcancer.gov Its derivatives have been extensively synthesized and have shown promising biological activities, making them excellent lead compounds for the discovery of novel anticancer drugs. nih.govcancer.gov

The versatility of the quinazolinone ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR). nih.gov This has led to the development of numerous derivatives with improved potency and selectivity against different cancer targets. The scaffold's ability to interact with multiple biological targets contributes to its prominence in the design of multi-targeted anticancer agents. escholarship.orgcancer.gov

Modulation of Cell Cycle and DNA Repair in Cancer

Beyond direct kinase inhibition, derivatives of this compound can exert their anticancer effects by modulating the cell cycle and interfering with DNA repair mechanisms in cancer cells.

One study revealed that a novel quinazoline derivative induced cell cycle arrest at the G2/M phase in a concentration- and time-dependent manner in hepatocellular carcinoma cells. nih.gov Another derivative was found to cause cell cycle arrest at the G1/S phase in a breast cancer cell line. nih.gov Furthermore, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative arrested the cell cycle at the G1 phase in MCF-7 cells. mdpi.com

In addition to cell cycle modulation, some quinazolin-4(3H)-one derivatives have been designed to co-target Poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair, alongside other targets like bromodomains. mdpi.com This dual-targeting approach can enhance the apoptotic effects in cancer cells.

Potential as Next-Generation Epigenetic Modulators

Emerging research indicates that the quinazolin-4(3H)-one scaffold has the potential to be developed into next-generation epigenetic modulators. Epigenetic alterations are a hallmark of cancer, and targeting the proteins that regulate these processes is a promising therapeutic strategy.

Bromodomain and extra-terminal domain (BET) proteins, such as BRD4, are epigenetic readers that play a critical role in transcriptional regulation and are attractive targets in cancer therapy. nih.gov Novel 4-phenylquinazoline (B11897094) derivatives have been discovered as potent BRD4 inhibitors. nih.gov Furthermore, 6-methylquinazolin-4(3H)-one-based compounds have been identified as novel binders of the BRD9 epigenetic reader, and these molecules also showed promising selective behavior when tested against the BRD4 bromodomain. researchgate.net While direct evidence for this compound derivatives as epigenetic modulators is still developing, the adaptability of the quinazolinone scaffold suggests that it is a promising framework for designing potent and selective epigenetic drugs.

Targeting ENPP1 for Tumor Immunotherapy

Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system's response to cancer. By hydrolyzing the signaling molecule cGAMP, ENPP1 dampens the anti-tumor immune response. Derivatives of this compound have been identified as potent inhibitors of ENPP1, thus representing a promising strategy for cancer immunotherapy.

One notable derivative, 7-fluoro-2-(((5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)thio)methyl)quinazolin-4(3H)-one, has demonstrated significant inhibitory activity against ENPP1. This compound exhibits a half-maximal inhibitory concentration (IC50) of 0.188 μM, highlighting its potential to block ENPP1 and enhance the anti-tumor immune response. Another potent ENPP1 inhibitor, although with a related pyrrolopyrimidinone core, showed an IC50 of 14.68 nM, further underscoring the potential of targeting this enzyme in cancer therapy nih.gov.

Table 1: ENPP1 Inhibition by Quinazolinone and Related Derivatives

| Compound | Core Structure | Target | IC50 Value |

|---|---|---|---|

| 7-fluoro-2-(((5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)thio)methyl)quinazolin-4(3H)-one | This compound | ENPP1 | 0.188 µM |

Antimicrobial Properties

Derivatives of this compound have shown considerable promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria, including antibiotic-resistant strains.

Antibacterial Activity (Gram-positive and Gram-negative Bacteria)

Studies have demonstrated that various quinazolin-4(3H)-one derivatives possess broad-spectrum antibacterial activity. These compounds have been tested against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Salmonella typhimurium. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is a key measure of antibacterial efficacy. For many of these derivatives, MIC values are in the low microgram per milliliter range, indicating potent activity. For instance, certain novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have shown significant antimicrobial activity compared to reference drugs mdpi.com.

Table 2: Antibacterial Activity of Selected Quinazolin-4(3H)-one Derivatives

| Compound | Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Derivative 4a | S. aureus | Gram-positive | 4 | mdpi.com |

| Derivative 4a | B. subtilis | Gram-positive | 4 | mdpi.com |

| Derivative 4a | E. coli | Gram-negative | 4 | mdpi.com |

| Derivative 4a | S. typhimurium | Gram-negative | 8 | mdpi.com |

| Derivative 5a | S. aureus | Gram-positive | 2 | mdpi.com |

| Derivative 5a | B. subtilis | Gram-positive | 1 | mdpi.com |

| Derivative 5a | E. coli | Gram-negative | 2 | mdpi.com |

| Derivative 5a | S. typhimurium | Gram-negative | 4 | mdpi.com |

| Amoxicillin | S. aureus | Gram-positive | 4 | mdpi.com |

| Amoxicillin | B. subtilis | Gram-positive | 2 | mdpi.com |

| Amoxicillin | E. coli | Gram-negative | 8 | mdpi.com |

Enzyme Inhibition (e.g., Bacterial Gyrase, Topoisomerase IV)

The antibacterial mechanism of many quinazolinone derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these enzymes, the compounds can effectively halt bacterial proliferation.

Several quinazolin-4(3H)-one derivatives have been shown to be potent inhibitors of E. coli DNA gyrase. For example, a series of derivatives incorporating hydrazone and pyrazole moieties demonstrated IC50 values in the low micromolar range, with some compounds showing greater potency than the reference inhibitor Novobiocin mdpi.com. While the primary target in Gram-negative bacteria is often DNA gyrase, in Gram-positive bacteria, topoisomerase IV is a key target for quinolone-type antibiotics mdpi.com. The development of this compound derivatives as dual inhibitors of both enzymes is an active area of research to combat bacterial resistance.

Table 3: Inhibition of E. coli DNA Gyrase by Quinazolin-4(3H)-one Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Derivative 5a | 3.19 | mdpi.com |

| Derivative 5d | 3.51 | mdpi.com |

| Derivative 5c | 4.09 | mdpi.com |

| Derivative 4a | 4.17 | mdpi.com |

Efficacy against Antibiotic-Resistant Strains

A significant advantage of developing new classes of antimicrobials is their potential to be effective against bacteria that have developed resistance to existing drugs. Derivatives of this compound have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The unique structure of these compounds may allow them to overcome the resistance mechanisms that render many conventional antibiotics ineffective eco-vector.com. Some 3-phenylquinazolin-4(3H)-one derivatives have also demonstrated potent inhibitory activity against various multidrug-resistant S. aureus strains, including vancomycin-resistant S. aureus (VRSA) nih.gov.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Derivatives of this compound have been investigated for their anti-inflammatory properties, with a primary mechanism of action being the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

A study on fluorine-substituted benzo[h]quinazoline-2-amine derivatives, which share a similar structural backbone, revealed that these compounds can significantly reduce the phosphorylation of IκBα and p65, key steps in the activation of the NF-κB pathway. This inhibition leads to a decrease in the production of pro-inflammatory mediators. The fluorine substitution was found to be important for the enhanced anti-inflammatory activity and lower toxicity of these compounds.

Enzyme Inhibition Studies (General Metabolic Enzymes)

Beyond their antimicrobial and anti-inflammatory effects, derivatives of this compound have been explored as inhibitors of various metabolic enzymes. This broadens their potential therapeutic applications to a range of metabolic and inflammatory disorders.

For instance, novel quinazoline-4(3H)-one-7-carboxamide derivatives have been identified as potent inhibitors of human soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP). Both sEH and 5-lipoxygenase are involved in the metabolism of arachidonic acid, a key pathway in inflammation. The IC50 values for the inhibition of sEH by some of these derivatives were in the sub-micromolar range, indicating high potency nih.gov. Additionally, computational studies have suggested that quinazolin-4(3H)-one derivatives could act as inhibitors of cyclooxygenase-2 (COX-2), another important enzyme in the inflammatory cascade unimma.ac.id.

Table 4: Inhibition of Metabolic Enzymes by Quinazolin-4(3H)-one Derivatives

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Derivative 34 | Soluble Epoxide Hydrolase (sEH) | 0.30 µM | nih.gov |

| Derivative 35 | Soluble Epoxide Hydrolase (sEH) | 0.66 µM | nih.gov |

| Derivative 37 | Soluble Epoxide Hydrolase (sEH) | 0.45 µM | nih.gov |

| Derivative 43 | Soluble Epoxide Hydrolase (sEH) | 0.33 µM | nih.gov |

Protein-Ligand Interaction Studies

The therapeutic and biological activities of quinazolinone derivatives are fundamentally linked to their interactions with protein targets. Molecular docking and other computational studies have been instrumental in elucidating the binding modes of these compounds, providing insights into their mechanism of action and guiding the design of more potent and selective molecules.

Research into quinazolin-4(3H)-one derivatives has revealed key interactions with enzymes such as DNA gyrase and deubiquitinases. For instance, in a study involving novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole scaffolds, molecular docking simulations were performed on the E. coli DNA gyrase B kinase active site. The analysis showed that a hydrazineyl derivative formed three hydrogen bonds with the sidechain of the amino acid Asp73. mdpi.com Furthermore, the furanyl moiety of the compound displayed an arene–cation interaction with the key amino acid Asn46. mdpi.com These interactions were crucial for the inhibitory activity of the compounds against the enzyme. mdpi.com

Similarly, docking studies of other quinazolin-4(3H)-one derivatives designed as inhibitors of Ubiquitin-Specific Protease 7 (USP7), a target in cancer therapy, predicted that specific side chains could form hydrogen bonds with the Met407 residue of the enzyme. nih.gov This interaction was deemed important for the compound's potency. In the context of anti-inflammatory research, molecular docking studies have been used to understand how quinazolinone derivatives interact with the DNA binding site of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.gov These studies identified key amino acid residues involved in binding, such as Arg54, Tyr57, Cys59, and Lys144, helping to explain the mechanism of action of these anti-inflammatory agents. nih.gov

These protein-ligand interaction studies underscore the versatility of the quinazolinone scaffold in binding to diverse biological targets. The specific substitutions on the quinazolinone ring system play a critical role in determining the binding affinity and selectivity for a particular protein.

Interactive Table: Protein-Ligand Interactions of Quinazolin-4(3H)-one Derivatives

| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hydrazone/Pyrazole Hybrids | E. coli DNA Gyrase B | Asp73, Asn46 | Hydrogen Bond, Arene-Cation |

| General Quinazolin-4(3H)-one | USP7 | Met407 | Hydrogen Bond |

| General Quinazolin-4(3H)-one | NF-κB | Arg54, Tyr57, Cys59, Lys144 | Not specified in detail |

Potential in Agrochemical Formulations

The quinazolin-4(3H)-one scaffold is not only significant in medicinal chemistry but also shows considerable promise in the development of new agrochemicals. mdpi.comnih.gov this compound, in particular, is noted as a compound investigated for its potential application in creating more effective pest control solutions. chemimpex.com The versatility of the 4(3H)-quinazolinone core allows for the synthesis of derivatives with a wide range of biological activities relevant to agriculture, including herbicidal, antifungal, antibacterial, and antiviral properties. mdpi.comnih.gov

The development of novel agrochemicals is driven by the need to overcome resistance to existing products and to find more environmentally benign solutions for crop protection. mdpi.com Quinazolinone derivatives represent a promising class of compounds in this pursuit. Their drug-like properties and the ability to synthesize a large variety of analogs make them attractive candidates for screening and development as active ingredients in agrochemical formulations. mdpi.com

Research has highlighted the potential of this chemical class in various agrochemical applications:

Fungicides: Certain derivatives have shown efficacy against plant pathogenic fungi.

Herbicides: The scaffold has been explored for the development of new herbicides. mdpi.comnih.gov

Insecticides: Some quinazolinone-based compounds have been investigated for their insecticidal properties.

Plant Growth Regulators: The structural features of quinazolinones may also be adapted to influence plant growth and development.

The inclusion of a fluorine atom, as in this compound, can often enhance the biological activity and metabolic stability of a molecule, which are desirable properties for agrochemical agents. chemimpex.com As such, this compound serves as an important synthetic intermediate for creating new agrochemicals and other fine chemicals. chemimpex.com The continued exploration of this and other related quinazolinone derivatives is a key area of research for discovering the next generation of crop protection agents. mdpi.comnih.gov

Mechanistic Investigations of Biological Activity

Molecular Target Identification

7-Fluoroquinazolin-4(3H)-one serves as a crucial intermediate in the synthesis of compounds targeting a variety of biological molecules. chemimpex.comnih.gov Derivatives of the quinazolin-4(3H)-one core structure have been identified as potent inhibitors of several key enzymes involved in cell signaling and proliferation.

Notably, these compounds have been investigated as multi-kinase inhibitors. nih.gov For instance, certain quinazolin-4(3H)-one derivatives have demonstrated potent growth-inhibitory activity in lung cancer cell lines by binding to the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov Additionally, this chemical scaffold is present in many inhibitors of aurora kinase A, a crucial regulator of the cell cycle, which has been identified as a potential therapeutic target in non-small cell lung cancer. nih.gov

In the realm of antibacterial agents, the quinolone core, to which this compound is structurally related, is known to target bacterial type II topoisomerase enzymes, specifically DNA gyrase and DNA topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, making them prime targets for antibiotic action.

| Compound Class | Identified Molecular Target | Therapeutic Area |

| Quinazolin-4(3H)-one Derivatives | Epidermal Growth Factor Receptor (EGFR) | Oncology |

| Quinazolin-4(3H)-one Derivatives | Aurora Kinase A | Oncology |

| Quinazolin-4(3H)-one Derivatives | Multi-kinases | Oncology |

| Quinolone Analogs | DNA Gyrase | Infectious Disease |

| Quinolone Analogs | DNA Topoisomerase IV | Infectious Disease |

Fluorine Atom Influence on Binding Affinity and Selectivity

The inclusion of a fluorine atom in the quinazolinone structure, as seen in this compound, is a common strategy in medicinal chemistry to enhance biological activity. chemimpex.com Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule. This can lead to more favorable interactions with the target protein, thereby increasing binding affinity.

The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within the binding pocket of a target enzyme, contributing to the stability of the drug-target complex. Furthermore, the strategic placement of a fluorine atom can influence the conformation of the molecule, pre-organizing it for a better fit into the active site and thus enhancing selectivity for the intended target over other proteins. While the provided sources highlight the general role of fluorine in enhancing biological activity, specific quantitative data on the binding affinity and selectivity of this compound itself were not detailed.

Inhibition of Enzyme Activity Pathways

Derivatives of this compound have been shown to inhibit various enzyme activity pathways, contributing to their therapeutic potential in areas like oncology and infectious diseases.

In cancer research, quinazolin-4(3H)-one-based hydroxamic acid derivatives have been reported to inhibit histone deacetylase and phosphoinositide 3-kinase (PI3K) mediated signaling pathways. nih.gov These pathways are often dysregulated in cancer, and their inhibition can lead to decreased cell proliferation and survival. The core quinazolinone structure is also integral to the development of multi-targeted Raf kinase inhibitors, which play a role in the MAPK/ERK signaling pathway that is critical for cell growth. nih.gov

In the context of antibacterial action, compounds related to this compound function as topoisomerase poisons. nih.gov They inhibit the activity of DNA gyrase and topoisomerase IV, which are essential for relieving topological stress in DNA during replication and transcription. researchgate.netyoutube.com By stabilizing the enzyme-DNA complex after DNA cleavage, these inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks that are fatal to the bacterium. nih.govyoutube.com

| Enzyme/Pathway Targeted | Therapeutic Implication | Mechanism of Inhibition |

| Histone Deacetylase (HDAC) | Anti-cancer | Inhibition of deacetylation of histones, altering gene expression. |

| Phosphoinositide 3-kinase (PI3K) | Anti-cancer | Blocking of a key signaling pathway for cell growth and survival. |

| Raf Kinase | Anti-cancer | Interruption of the MAPK/ERK signaling cascade. |

| DNA Gyrase / Topoisomerase IV | Antibacterial | Stabilization of the enzyme-DNA cleavage complex, leading to DNA damage. |

Disruption of Protein-Protein Interactions